molecular formula C16H9N5Na2O12S2 B12698364 Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate CAS No. 3769-61-7

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12698364
CAS No.: 3769-61-7
M. Wt: 573.4 g/mol
InChI Key: BQGYUNGTFSKSJF-UHFFFAOYSA-L
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Description

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate is a synthetic azo dye extensively employed in various scientific and industrial applications. This compound is known for its vibrant color and is often used in histological practices to discern intricate cellular architectures.

Preparation Methods

The synthesis of Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step includes the diazotization of 2-hydroxy-3,5-dinitroaniline, followed by coupling with 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid under controlled pH conditions. Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond and formation of corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.

Scientific Research Applications

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate is widely used in scientific research, including:

    Chemistry: As a pH indicator and in various analytical techniques.

    Biology: In histological staining to visualize cellular components.

    Medicine: As a diagnostic dye in certain medical imaging techniques.

    Industry: In the textile industry for dyeing fabrics and in the food industry as a colorant

Mechanism of Action

The mechanism of action of Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate involves its interaction with specific molecular targets. In histological applications, the compound binds to cellular components, allowing for their visualization under a microscope. The azo bond in the compound is responsible for its vibrant color, which is crucial for its staining properties.

Comparison with Similar Compounds

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate can be compared with other similar azo dyes, such as:

    Acid Red 33:

    4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: This compound has similar structural features but differs in its reactivity and applications.

    4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Another related compound with distinct uses in various industries.

This compound stands out due to its unique combination of properties, making it highly valuable in both scientific research and industrial applications.

Properties

CAS No.

3769-61-7

Molecular Formula

C16H9N5Na2O12S2

Molecular Weight

573.4 g/mol

IUPAC Name

disodium;5-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H11N5O12S2.2Na/c17-9-5-8(34(28,29)30)1-6-2-12(35(31,32)33)14(16(23)13(6)9)19-18-10-3-7(20(24)25)4-11(15(10)22)21(26)27;;/h1-5,22-23H,17H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

BQGYUNGTFSKSJF-UHFFFAOYSA-L

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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